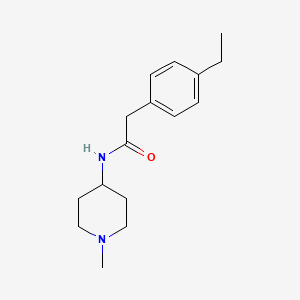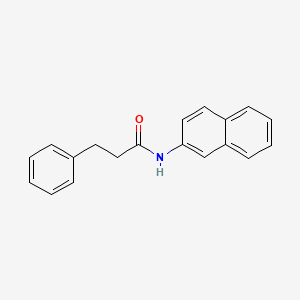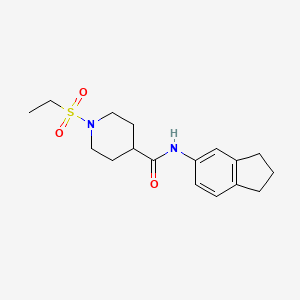![molecular formula C21H27N3O3 B5409969 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5409969.png)
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine, also known as PIM-1 inhibitor, is a small molecule compound that has been studied for its potential as a therapeutic agent in cancer treatment. It works by inhibiting the activity of the PIM-1 kinase, which is a protein that is often overexpressed in cancer cells.
作用機序
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor works by inhibiting the activity of the this compound kinase, which is a protein that is often overexpressed in cancer cells. This compound kinase plays a role in promoting cell proliferation and survival, and its overexpression has been linked to the development and progression of cancer. By inhibiting this compound kinase, this compound inhibitor can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In addition, this compound inhibitor has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the advantages of using 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor in lab experiments is its specificity for this compound kinase. This allows researchers to study the effects of inhibiting this compound kinase without affecting other cellular processes. However, one limitation of using this compound inhibitor is its potential toxicity to non-cancerous cells. This can make it difficult to determine the optimal dosage and treatment regimen for cancer patients.
将来の方向性
There are several future directions for 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor research. One area of interest is the development of more potent and selective this compound inhibitors. Another area of interest is the identification of biomarkers that can predict which patients will respond best to this compound inhibitor treatment. In addition, researchers are exploring the potential of combining this compound inhibitor with other cancer treatments to enhance their effectiveness. Finally, there is interest in studying the role of this compound kinase in other diseases, such as cardiovascular disease and diabetes.
合成法
The synthesis of 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor involves several steps, including the reaction of 3-methoxybenzaldehyde with morpholine, followed by the addition of 2-bromoethyl isopropyl carbonate and 2-isopropyl-4-methyl-5-pyrimidinecarboxylic acid. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including prostate, breast, and leukemia. In addition, this compound inhibitor has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-(4-methyl-2-propan-2-ylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14(2)20-22-12-19(15(3)23-20)21(25)24-8-9-27-18(13-24)11-16-6-5-7-17(10-16)26-4/h5-7,10,12,14,18H,8-9,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFZUEFUQXYPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCOC(C2)CC3=CC(=CC=C3)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5409886.png)
![[4-(3-methoxybenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5409895.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoic acid](/img/structure/B5409907.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(4-pyridinylmethyl)methanamine](/img/structure/B5409915.png)
![2-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B5409917.png)
![2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5409924.png)
![3-[(3-nitrobenzyl)oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5409926.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409950.png)


![4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}morpholine](/img/structure/B5409976.png)
![6-{2-[2-(allyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5409982.png)

![4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperazin-2-one](/img/structure/B5410000.png)